molecular formula C18H20N4O2S B11245509 1,1'-{3-methyl-6-[4-(propan-2-yl)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl}diethanone

1,1'-{3-methyl-6-[4-(propan-2-yl)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl}diethanone

Cat. No.: B11245509
M. Wt: 356.4 g/mol
InChI Key: SNIPAIJTXNNCSV-UHFFFAOYSA-N
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Description

1-{7-ACETYL-3-METHYL-6-[4-(PROPAN-2-YL)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole and thiadiazine ring fused together, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-{7-ACETYL-3-METHYL-6-[4-(PROPAN-2-YL)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the construction of the thiadiazine ring. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-{7-ACETYL-3-METHYL-6-[4-(PROPAN-2-YL)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{7-ACETYL-3-METHYL-6-[4-(PROPAN-2-YL)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

1-{7-ACETYL-3-METHYL-6-[4-(PROPAN-2-YL)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE can be compared with other similar compounds such as:

The uniqueness of 1-{7-ACETYL-3-METHYL-6-[4-(PROPAN-2-YL)PHENYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE lies in its fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-[5-acetyl-3-methyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C18H20N4O2S/c1-10(2)14-6-8-15(9-7-14)16-17(11(3)23)25-18-20-19-12(4)21(18)22(16)13(5)24/h6-10H,1-5H3

InChI Key

SNIPAIJTXNNCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)C(C)C)C(=O)C

Origin of Product

United States

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